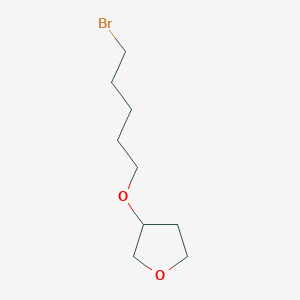

3-((5-Bromopentyl)oxy)tetrahydrofuran

Description

Properties

Molecular Formula |

C9H17BrO2 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

3-(5-bromopentoxy)oxolane |

InChI |

InChI=1S/C9H17BrO2/c10-5-2-1-3-6-12-9-4-7-11-8-9/h9H,1-8H2 |

InChI Key |

DLGTWBGQXJXGOK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopentyl)oxy)tetrahydrofuran typically involves the nucleophilic substitution of tetrahydrofuran with 5-bromopentanol under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromopentyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

Nucleophilic Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

Oxidation: Lactones or carboxylic acids.

Reduction: Tetrahydrofuran derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

3-((5-Bromopentyl)oxy)tetrahydrofuran has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((5-Bromopentyl)oxy)tetrahydrofuran involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the tetrahydrofuran ring can participate in ring-opening or ring-closing reactions . The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

(S)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

This compound, described in a 2024 European patent application, replaces the THF ring with a 1,3-dioxolane ring. The dioxolane moiety, stabilized by two methyl groups at the 2-position, enhances lipophilicity compared to THF. The bromopentyloxy chain is analogous to the target compound, but the dioxolane ring may confer greater hydrolytic stability due to reduced ring strain .

3-[(3-Bromopropoxy)methyl]tetrahydrofuran

This analog () features a shorter 3-bromopropoxy chain instead of 5-bromopentyloxy. The reduced chain length likely decreases lipophilicity and alters reactivity in nucleophilic substitution (SN2) reactions, as shorter alkyl bromides are generally more reactive .

L-652,731 [(±)-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran]

A biologically active PAF antagonist (), L-652,731 highlights the versatility of THF derivatives. Unlike the bromoalkyl-substituted target compound, L-652,731 incorporates aromatic trimethoxyphenyl groups, which enhance π-π stacking interactions in biological targets. This contrast underscores how substituent electronic properties dictate functional roles .

[(5-Bromofuran-2-yl)methyl]amine Derivatives

describes bromine substitution directly on the furan ring, unlike the bromoalkyl chain in the target compound. This positional difference significantly impacts reactivity; brominated furans are prone to electrophilic substitution, whereas bromoalkyl chains favor alkylation or elimination reactions .

Comparative Data Table

Research Findings and Implications

Commercial and Practical Considerations

The discontinued status of this compound () may reflect challenges in synthesis, stability, or demand. In contrast, the dioxolane analog () and shorter-chain derivative () highlight the trade-offs between substituent length, ring stability, and reactivity in industrial applications.

Biological Activity

3-((5-Bromopentyl)oxy)tetrahydrofuran is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H19BrO2

- Molecular Weight : 251.18 g/mol

- IUPAC Name : 3-(5-bromopentoxy)tetrahydrofuran

This compound features a tetrahydrofuran ring substituted with a bromopentyl ether, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tetrahydrofuran with a suitable brominated alkyl chain under specific conditions. The general synthetic route includes:

- Formation of Tetrahydrofuran Derivative : Starting with tetrahydrofuran, the brominated alkyl chain is introduced via nucleophilic substitution.

- Purification : The crude product is purified using techniques such as column chromatography or recrystallization.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines, including:

- HCT116 (Colorectal Cancer) : The compound demonstrated an IC50 value indicating potent cytotoxicity.

- MDA-MB-468 (Breast Cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity.

The mechanism by which this compound exerts its biological effects appears to involve the following pathways:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been suggested that the compound interferes with cell cycle progression, particularly at the G2/M checkpoint.

Study on Anticancer Activity

A study conducted by Omonga et al. explored the anticancer activity of various chrysin derivatives, including those related to this compound. The research focused on the structure-activity relationship (SAR), highlighting how modifications in the alkyl chain influenced biological activity.

- Findings : The study concluded that longer alkyl chains significantly enhanced anticancer potency due to improved membrane permeability and interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((5-Bromopentyl)oxy)tetrahydrofuran, and what key parameters influence yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution using 1,5-dibromopentane and a tetrahydrofuran-derived alcohol. Key parameters include solvent choice (e.g., tetrahydrofuran or hexafluoropropanol for polarity control), reaction temperature (room temperature to 60°C), and base selection (e.g., sodium hydride or potassium carbonate to deprotonate the alcohol). Purification often involves column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product from unreacted dibromopentane or elimination by-products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer:

- NMR Spectroscopy: Analyze H and C NMR spectra to identify characteristic peaks:

- Tetrahydrofuran ring protons : Multiplets between δ 3.5–4.0 ppm for oxygen-adjacent CH groups.

- Bromopentyl chain : A triplet for the terminal Br–CH group (~δ 3.4 ppm) and a quintet for the central CH groups.

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br).

- Infrared (IR) Spectroscopy: Detect C–O–C stretching vibrations (~1100 cm) and C–Br bonds (~650 cm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer: After quenching the reaction with water, extract the product using dichloromethane or ethyl acetate. Perform column chromatography with a polar stationary phase (silica gel) and a non-polar solvent gradient (e.g., hexane to 20% ethyl acetate). Monitor fractions via TLC (R ~0.3–0.5 in hexane/EtOAc 4:1). For high-purity requirements, use recrystallization in a mixed solvent system (e.g., hexane/diethyl ether) .

Advanced Research Questions

Q. How can solvent polarity and reaction temperature be optimized to minimize elimination by-products during synthesis?

- Methodological Answer:

- Solvent Polarity: Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states in S2 mechanisms and suppress E2 elimination. Hexafluoropropanol (HFP) enhances electrophilicity of the bromopentyl chain, improving substitution efficiency .

- Temperature Control: Maintain temperatures below 40°C to avoid thermal decomposition. Kinetic studies show that higher temperatures (>60°C) favor β-hydride elimination, forming pentene derivatives.

- Base Selection: Weak bases (e.g., KCO) minimize dehydrohalogenation compared to strong bases like NaH .

Q. What strategies can resolve contradictions in stereochemical outcomes during functionalization of this compound?

- Methodological Answer:

- Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- NOE (Nuclear Overhauser Effect) Experiments: Perform 2D NOESY NMR to identify spatial proximity of protons, confirming stereochemistry at the tetrahydrofuran ring .

- Computational Modeling: Apply density functional theory (DFT) to predict steric and electronic influences on stereoselectivity in reactions like alkylation or cross-coupling .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer:

- Accelerated Degradation Studies: Store the compound in sealed vials under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC-UV at 254 nm.

- Light Sensitivity: Expose samples to UV light (λ = 365 nm) and analyze bromine loss via ion chromatography.

- Moisture Effects: Karl Fischer titration quantifies water uptake, which may hydrolyze the ether linkage. Stabilize with molecular sieves or anhydrous storage .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Answer:

- Deuterium Labeling: Synthesize deuterated analogs (e.g., replacing C–H with C–D at the pentyl chain’s β-position). Compare reaction rates in S2 vs. E2 pathways. A primary KIE () suggests bond-breaking in the rate-determining step (e.g., C–Br cleavage).

- Computational Validation: Combine experimental KIEs with DFT calculations to map transition-state geometries and charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.